3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione
Overview
Description
3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione, often referred to as 3-MFP, is a heterocyclic compound containing a furan ring system. It is a member of the furopyranone family and is a versatile synthetic intermediate used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fragrances. 3-MFP is of particular interest due to its unique structure, which allows it to be used as a scaffold for the synthesis of various compounds. Additionally, 3-MFP has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant activities.
Scientific Research Applications
Cytotoxicity and Anticancer Activity
A study on compounds isolated from the fungus Phellinus igniarius, including derivatives of furo[3,2-c]pyran-4-one, found some of these compounds to show selective cytotoxicity against human lung and liver cancer cell lines, suggesting potential applications in cancer therapy (Mo et al., 2004).
Antimicrobial Applications
New complexes of manganese (II) and copper (II) derived from furo[3,2-c]pyran-3,4-dione ligands were synthesized and showed strong antifungal and antibacterial properties, indicating their utility in developing new antimicrobial agents (Abdi et al., 2020).
Organic Synthesis and Chemical Reactivity
A one-pot diastereoselective synthesis of 2-[aryl(hydroxy)methyl]-6-methyl-2H-furo[3,2-c]pyran-3,4-diones was achieved, demonstrating the versatility of these compounds in synthetic organic chemistry and providing insights into their reactivity (Abdi et al., 2015).
Seed Germination Stimulant
Research identified 3-methyl-2H-furo[2,3-c]pyran-2-one as a key agent in smoke that promotes seed germination in a variety of plant species, suggesting applications in agriculture and ecological restoration (Flematti et al., 2005).
Synthesis of Heterocycles
Studies on the synthesis of novel thio- and furan-fused heterocycles from furo[3,2-c]pyran-3,4-dione derivatives highlight the potential of these compounds in the development of new organic materials with possible applications in pharmaceuticals and materials science (Ergun et al., 2014).
properties
IUPAC Name |
3-methyl-7H-furo[3,2-c]pyran-4,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c1-4-3-11-5-2-6(9)12-8(10)7(4)5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWONJJTXQGNTDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-4H,6H,7H-furo[3,2-c]pyran-4,6-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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